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molecular formula C10H11NO B1220411 3-Amino-1-phenylbut-2-en-1-one

3-Amino-1-phenylbut-2-en-1-one

Cat. No. B1220411
M. Wt: 161.2 g/mol
InChI Key: GHPWHAXKMNDINZ-UHFFFAOYSA-N
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Patent
US04560691

Procedure details

A mixture containing 200 ml of methanol, 50 ml of concentrated aqueous ammonium hydroxide and 50 g of 1-phenyl-1,3-butanedione (same as benzoylacetone) was stirred at ambient temperature for 22 hours after which time a tlc analysis (ether/silica gel) indicated very little remaining starting material. Some white solid 1-methyl-3-phenyl-3-oxo-1-propenamine had crystallized from the pale yellow solution. The mixture was concentrated on a rotary evaporator to dryness to yield 1-methyl-3-phenyl-3-oxo-1-propenamine as a yellow solid. To the yellow solid was added 75 ml of dimethylformamide and 25 g of methyl propiolate (same as methyl 2-propynoate) and the resulting mixture was refluxed for 10 hours, and concentrated on a rotary evaporator. The remaining solid was recrystallized from isopropyl alcohol and dried at 90°-95° C. to yield 29.6 g of 5-benzoyl-6-methyl-2(1H)-pyridinone, m.p. 185°-187° C. The mother liquor from the above recrystallization was concentrated on a rotary evaporator to yield another 6 g of the product.
[Compound]
Name
ether silica gel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].[C:3]1([C:9](=[O:14])[CH2:10][C:11](=O)[CH3:12])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>CO>[CH3:12][C:11]([NH2:2])=[CH:10][C:9]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[O:14] |f:0.1|

Inputs

Step One
Name
ether silica gel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(C)=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Some white solid 1-methyl-3-phenyl-3-oxo-1-propenamine had crystallized from the pale yellow solution
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated on a rotary evaporator to dryness

Outcomes

Product
Name
Type
product
Smiles
CC(=CC(=O)C1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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